molecular formula C18H27N3O3 B2417879 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate CAS No. 2034306-48-2

2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate

Cat. No.: B2417879
CAS No.: 2034306-48-2
M. Wt: 333.432
InChI Key: SGKPYJPJBGHJRP-UHFFFAOYSA-N
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Description

2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis for CGRP Receptor Inhibitors

Research has shown that compounds structurally similar to 2-Methyl-1-(((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)amino)-1-oxopropan-2-yl acetate are effective in developing CGRP receptor antagonists. A study by Cann et al. (2012) explored a convergent, stereoselective, and economical synthesis of a potent CGRP receptor antagonist, highlighting the importance of such structures in medical research (Cann et al., 2012).

Stereoselective Synthesis and Ring Expansion

Vervisch et al. (2012) used non-activated 2-(4-chloro-2-cyanobutyl)aziridines, structurally related to the specified compound, for the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. This study demonstrates the compound's potential in generating new chemical structures through ring expansion (Vervisch et al., 2012).

Development of Antidepressant and Anti-Addiction Drugs

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been studied for its potential in treating depression and addiction disorders. Grimwood et al. (2011) detailed its high affinity for κ-opioid receptors, indicating the relevance of similar structures in pharmacological research (Grimwood et al., 2011).

Synthesis of 5-HT1A Agonists

Dounay et al. (2009) reported on the synthesis of aminopyrimidine 2, a novel 5-HT(1A) agonist, which is structurally similar to the specified compound. This research contributes to the development of treatments for neurological disorders (Dounay et al., 2009).

Synthesis of Enantiomerically Pure Piperidines

Micouin et al. (1994) synthesized a series of 3-substituted piperidines in enantiomerically pure form from a lactam. This study illustrates the importance of such structures in producing optically pure compounds for various applications (Micouin et al., 1994).

Properties

IUPAC Name

[2-methyl-1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methylamino]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-11-16(5-8-19-13)21-9-6-15(7-10-21)12-20-17(23)18(3,4)24-14(2)22/h5,8,11,15H,6-7,9-10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPYJPJBGHJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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